Ethynodiol diacetate

Overview

Description

Ethynodiol diacetate is an oral contraceptive used to prevent pregnancy . It is a birth control pill that contains two types of hormones, ethinyl estradiol and this compound . It is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor .

Molecular Structure Analysis

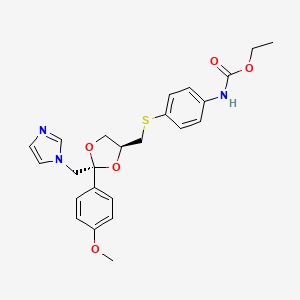

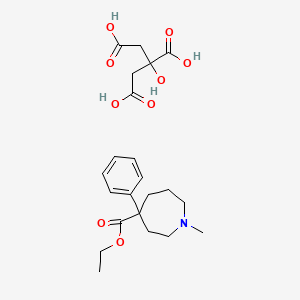

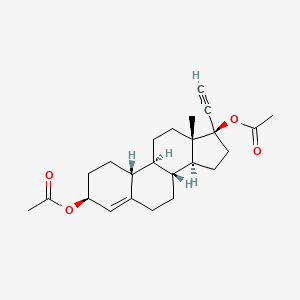

The molecular formula of this compound is C24H32O4 . It is also known as 3β-hydroxy-17α-ethynyl-19-nortestosterone 3β,17β-diaceate .Physical And Chemical Properties Analysis

The molecular weight of this compound is 384.5085 . The chemical formula is C24H32O4 .Scientific Research Applications

Environmental Impact and Ecotoxicological Research

The challenge presented by progestins in ecotoxicological research highlights the critical need for further investigation into the environmental effects of synthetic progestins like ethynodiol diacetate. This compound, alongside other progestins, can bind to a wide range of receptors and has been detected in low nanograms per liter in rivers. Its presence in water could potentially affect fish reproduction at sub-nanogram-per-liter levels, making it a significant pharmaceutical group of concern after ethinylestradiol for its ability to impair female reproduction at very low concentrations. This underscores the importance of continued research into the environmental impact of this compound and other synthetic progestins, particularly their effects on aquatic vertebrates and the need for more comprehensive environmental measurements and risk assessments (Kumar et al., 2015).

Comparative Metabolism in Oral Contraceptives

Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives examines the metabolism of this compound among other ethynyl steroids. This research outlines the metabolic pathways and pharmacokinetic properties of this compound, shedding light on its transformation and excretion processes. Such studies are crucial for understanding the systemic effects of this compound when used in oral contraceptives, its interaction with other drugs, and its overall safety profile. It highlights the similarities in the metabolic pathways of estrogenic components and progestins in oral contraceptives, contributing to the development of safer and more effective contraceptive methods (Ranney, 1977).

Mechanism of Action

Target of Action

Ethynodiol diacetate is a synthetic progestin . Its primary target is the progesterone receptor , a biological target of progestogens . The role of this receptor is to regulate the female reproductive system, menstrual cycle, and pregnancy .

Mode of Action

This compound acts as an agonist of the progesterone receptor . It tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries .

Biochemical Pathways

The medication is a prodrug of norethisterone in the body, with etynodiol occurring as an intermediate . This means that after administration, this compound is converted into norethisterone, a more active form, in the body .

Pharmacokinetics

This compound is administered orally As a prodrug, it is known to be converted into active metabolites in the body .

Result of Action

The primary result of this compound’s action is the prevention of pregnancy . By maintaining high levels of synthetic progesterone, it prevents the release of eggs from the ovaries, thus preventing ovulation and, consequently, pregnancy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the medication is used in combination with an estrogen, which may influence its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUMRGIYFNPJW-KIEAKMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020614 | |

| Record name | Ethynodiol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.97e-03 g/L | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Ethynodiol Diacetate will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

297-76-7 | |

| Record name | Ethynodiol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynodiol diacetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127 | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethynodiol diacetate work as a contraceptive?

A: this compound, like other progestins, primarily exerts its contraceptive effect by suppressing ovulation. [] It binds to progesterone receptors in the reproductive system, mimicking the effects of natural progesterone. This leads to a negative feedback loop, inhibiting the release of luteinizing hormone (LH) from the pituitary gland, ultimately preventing ovulation. [, ]

Q2: Does this compound have any effects on the endometrium?

A: Yes, this compound can alter the endometrial lining, making it less receptive to implantation. [] The specific changes depend on the dose and the estrogen it’s combined with in oral contraceptive formulations. [, ]

Q3: What is the role of ethinyl estradiol when combined with this compound in oral contraceptives?

A: Ethinyl estradiol is a synthetic estrogen often combined with this compound in oral contraceptives. It enhances the contraceptive effect by suppressing follicle-stimulating hormone (FSH) release, further inhibiting follicular development and ovulation. The ratio of ethinyl estradiol to this compound influences the overall hormonal profile and can impact side effects. [, , ]

Q4: What are the primary metabolic pathways of this compound?

A: this compound undergoes extensive metabolism in the liver, primarily via deacetylation, reduction, and conjugation. [, ] Norethisterone and its tetrahydro metabolites are major metabolites identified in plasma and urine. []

Q5: How is this compound eliminated from the body?

A: Following metabolism, this compound and its metabolites are excreted primarily in the urine and feces, mostly in conjugated forms. [, ] Studies in rhesus monkeys showed that approximately 67% of a radiolabeled dose was eliminated within four days, with a plasma half-life of around 44 hours. []

Q6: Does rifampicin treatment affect the metabolism of this compound?

A: Yes, rifampicin, a potent inducer of drug-metabolizing enzymes, has been shown to alter the pharmacokinetics of this compound. In rhesus monkeys, rifampicin treatment decreased the plasma half-life of this compound and increased its fecal elimination. [] This suggests that concurrent use of rifampicin with this compound-containing contraceptives might reduce their efficacy.

Q7: How does this compound affect lipid and lipoprotein levels?

A: Research indicates that this compound, particularly when combined with ethinyl estradiol, can affect lipid metabolism. Studies show increases in total cholesterol and triglycerides, along with decreases in high-density lipoprotein (HDL) cholesterol. [, , , , ]

Q8: Do all progestins have the same impact on lipid profiles?

A: No, different progestins can have varying effects on lipid and lipoprotein levels. For instance, studies show that levonorgestrel might have a less pronounced effect on these parameters compared to this compound or norethindrone. [, ]

Q9: Has the genotoxic potential of this compound been investigated?

A: Yes, in vitro studies using human lymphocytes assessed the potential of this compound to cause DNA damage. While the compound showed no genotoxic effects in the absence of metabolic activation, it increased the frequency of sister chromatid exchanges and chromosomal aberrations in the presence of metabolic activation. [] These findings highlight the importance of considering metabolic activation when evaluating the genotoxicity of compounds.

Q10: Are there any animal models used to study the effects of this compound?

A: Yes, rabbits have been used as animal models to study the effects of this compound on the endometrium. Researchers successfully induced deciduomas (tissue resembling the uterine lining during pregnancy) in rabbits using this compound, highlighting its progestogenic activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.